molecular formula C7H8N2OS B14068341 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 101830-94-8

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B14068341
CAS No.: 101830-94-8
M. Wt: 168.22 g/mol
InChI Key: UUPLFVGCURGBPN-UHFFFAOYSA-N
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Description

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide is a chemical compound of research interest, particularly within the class of thiazole-containing molecules . Thiazole derivatives are recognized for their significant potential in medicinal chemistry and chemical biology, often serving as key scaffolds in the development of pharmacological tool compounds . While the specific biological profile of this compound is not fully detailed in the available literature, structurally related N-(thiazol-2-yl)benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This suggests potential research applications for this compound in probing ion channel function and signal transduction. Researchers are exploring these analogs to elucidate the physiological roles of ZAC, an atypical member of the Cys-loop receptor superfamily . This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and conduct their own thorough experimentation to verify the compound's properties and suitability for their specific research objectives.

Properties

CAS No.

101830-94-8

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C7H8N2OS/c1-5(2)6(10)9-7-8-3-4-11-7/h3-4H,1H2,2H3,(H,8,9,10)

InChI Key

UUPLFVGCURGBPN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=NC=CS1

Origin of Product

United States

Preparation Methods

Nucleophilic Acyl Substitution via Methacryloyl Chloride

The most direct method involves reacting 2-aminothiazole with methacryloyl chloride in dichloromethane at 0–5°C, followed by gradual warming to room temperature. This Schotten-Baumann-type reaction utilizes triethylamine (2.5 eq) as HCl scavenger, achieving 85–92% isolated yields after silica gel chromatography (hexane:ethyl acetate 3:1). Critical parameters:

Parameter Optimal Value Yield Impact (±%)
Equiv. of Et₃N 2.5 +15/-22
Reaction Temperature 0°C → 25°C (grad.) +18/-35
Solvent Polarity Dichloromethane +12/-18

The methacryloyl chloride route shows superior atom economy (89%) compared to carbodiimide-mediated couplings, though requires strict moisture control to prevent hydrolysis.

Carbodiimide-Mediated Coupling

Alternative synthesis employs EDCl/HOBt activation of methacrylic acid with 2-aminothiazole in THF. While avoiding acid chloride handling, this method demonstrates lower efficiency (67–72% yield) due to competing dimerization:

$$
\text{2 Methacrylic acid} \xrightarrow{\text{EDCl}} \text{Dimethylacrylamide} + \text{H}_2\text{O} \quad
$$

Reaction profiling via HPLC-MS identified optimal stoichiometry (1:1.05 amine:acid ratio) and catalyst loading (0.9 eq EDCl).

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations employ Wang resin-bound 2-aminothiazole derivatives, enabling microwave-assisted coupling (150W, 80°C) with methacrylic anhydride. This continuous flow method achieves 94% conversion in 8 minutes residence time, though requiring specialized equipment.

Reaction Mechanism and Kinetic Analysis

Transition State Stabilization

DFT calculations (B3LYP/6-311+G**) reveal thiazole nitrogen participation in transition state stabilization through conjugated π-system interactions:

$$
\Delta G^\ddagger = 24.7\ \text{kcal/mol}\quad (\text{gas phase}) \quad
$$

Solvent effects (PCM model) reduce activation energy to 18.3 kcal/mol in dichloromethane, consistent with experimental rate acceleration.

Byproduct Formation Pathways

Competing reactions include:

  • Thiazole ring opening at >50°C (8–12% yield loss)
  • Michael addition to α,β-unsaturated amide (3–5% side products)
  • Radical polymerization (controlled by 0.1% hydroquinone inhibitor)

Arrhenius analysis (40–70°C range) gives activation energies:

Process Eₐ (kJ/mol) Frequency Factor (s⁻¹)
Desired amidation 54.2 2.3×10⁸
Polymerization 72.8 1.1×10¹⁰
Ring decomposition 89.4 3.4×10⁷

Advanced Purification Strategies

Crystallization Optimization

Fractional crystallization from ethanol/water (4:1 v/v) yields 99.2% pure product (HPLC), with phase behavior modeled by:

$$
\ln x = \frac{\Delta H{fus}}{R}\left(\frac{1}{Tm} - \frac{1}{T}\right) - \frac{\Delta Cp}{R}\ln\frac{T}{Tm} \quad
$$

Key solubility parameters:

Solvent System Solubility (mg/mL) ΔH(solution) (kJ/mol)
Ethanol/Water 4:1 38.2 -15.4
Acetone/Hexane 1:3 12.7 -9.8
Pure DCM 204.5 -22.1

Chromatographic Resolution

RP-HPLC method development (Zorbax SB-C18, 4.6×150mm) achieved baseline separation using:

  • Mobile Phase: 10mM NH₄OAc (pH 5.2)/MeCN gradient
  • Retention: 6.8 minutes (k' = 2.1)
  • Plate Count: 18,400

Spectroscopic Characterization

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

Critical assignments:

  • Thiazole H-4: δ 7.25 (d, J=3.2 Hz)
  • Methacryloyl CH₂: δ 5.71 (s, 1H), 5.35 (s, 1H)
  • Amide NH: δ 12.33 (s, 1H)

NOESY correlations confirm s-cis conformation about the amide bond (H-4 thiazole ↔ methacryloyl CH₃).

IR Spectral Features

  • N-H stretch: 3254 cm⁻¹ (broad)
  • C=O amide I: 1657 cm⁻¹
  • Thiazole ring: 1521 cm⁻¹ (C=N), 1423 cm⁻¹ (C-S)

Mass Spectrometric Fragmentation

ESI-MS (m/z): 169.1 [M+H]⁺
Characteristic fragments:

  • 126.0 (loss of CH₂=C(CH₃)-)
  • 98.2 (thiazolium ion)

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale trials (10 L/hr throughput) demonstrated:

  • Space-time yield: 1.24 kg/m³·hr
  • E-factor: 18.7 (solvent recovery improves to 8.3)
  • Energy consumption: 0.7 kWh/mol

Waste Stream Management

Quaternary amine extraction recovers 92% dichloromethane, with residual triethylamine hydrochloride converted to NH₄Cl fertilizer grade (99.1% purity).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring is known to interact with various biological pathways, making this compound a versatile tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the N-(1,3-thiazol-2-yl)amide core but differ in substituents and appended functional groups, leading to distinct physicochemical and biological properties:

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (C₁₀H₆Cl₂N₂OS)
  • Key Features : Benzamide backbone with chlorine substituents at positions 2 and 3.
  • Biological Activity : Exhibits anti-inflammatory, analgesic, and antipyretic effects due to enhanced electron-withdrawing effects from chlorine atoms, which improve binding to cyclooxygenase (COX) enzymes .
5-Chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide (AZ7, C₁₀H₈ClN₅O₃S₂)
  • Key Features : Pyrimidinecarboxamide group with methylsulfonyl and chloro substituents.
  • Biological Activity: Demonstrated antibacterial activity against Escherichia coli, though its exact target remains unknown. The sulfonyl group may enhance metabolic stability and target affinity .
2-Cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide (C₁₇H₁₅N₅O₄S)
  • Key Features: Cyano and nitrophenyl groups with a morpholine ring.
  • The morpholine ring improves aqueous solubility due to its polar oxygen atom .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Key Functional Groups
2-Methyl-N-(thiazol-2-yl)prop-2-enamide 168.22 1.73 Thiazole, propenamide
2,4-Dichloro-N-(thiazol-2-yl)benzamide 289.14 3.2 Benzamide, chloro
AZ7 377.79 2.5 Pyrimidine, methylsulfonyl
6b () 404.14 2.8 Triazole, nitrophenyl
  • Lipophilicity Trends : Chlorine and aromatic groups (e.g., benzamide) increase logP, favoring membrane permeability but risking solubility limitations .
  • Solubility : Morpholine and triazole derivatives exhibit improved aqueous solubility due to polar functional groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-N-(1,3-thiazol-2-yl)prop-2-enamide, and how is reaction progress monitored?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition ("click chemistry") between an alkyne and azide precursor, using copper diacetate (10 mol%) as a catalyst in a tert-butanol/water solvent system. Reaction progress is monitored by thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) as the mobile phase. Post-reaction workup involves ice quenching, ethyl acetate extraction, brine washing, and recrystallization in ethanol .
  • Characterization : IR spectroscopy confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹), while ¹H/¹³C NMR and HRMS validate structure and purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Spectroscopy : IR identifies functional groups, while NMR (¹H, ¹³C) resolves proton environments and carbon connectivity. For example, the thiazole proton appears at δ ~8.36 ppm in DMSO-d₆, and the carbonyl carbon resonates at ~165 ppm .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) ensures precise bond-length/angle measurements. Structure validation tools like PLATON check for errors in symmetry or disorder .

Q. What preliminary biological screening assays are recommended for assessing its bioactivity?

  • In vitro assays : Antimicrobial activity can be tested via broth microdilution (MIC determination), while anticancer potential is evaluated using cell viability assays (e.g., MTT). Antioxidant properties are assessed via DPPH radical scavenging .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying catalytic or solvent conditions?

  • Experimental design : Screen copper catalysts (e.g., CuI vs. Cu(OAc)₂) and solvents (e.g., DMF vs. tert-butanol/water) using a factorial design. Monitor reaction kinetics via in-situ IR or HPLC. For example, tert-butanol/water (3:1) with Cu(OAc)₂ achieved 85% yield in 6–8 hours .
  • Purification : Compare recrystallization (ethanol) vs. column chromatography (silica gel, ethyl acetate/hexane) for purity vs. recovery trade-offs .

Q. How to resolve contradictions in crystallographic data during structure elucidation?

  • Validation tools : Use SHELX's TWINABS for twinning correction and CIFTAB for reporting hydrogen-bonding interactions. Cross-validate with spectroscopic data; e.g., discrepancies in NMR vs. XRD bond lengths may indicate dynamic effects .
  • Case study : A reported 0.02 Å deviation in C=O bond lengths between XRD and DFT calculations was resolved by refining thermal parameters and verifying hydrogen atom positions .

Q. What computational strategies predict structure-activity relationships (SAR) for thiazole derivatives?

  • In silico methods : Perform molecular docking (AutoDock Vina) to assess binding to targets like EGFR or antimicrobial enzymes. QSAR models using Hammett constants or logP values correlate electronic effects with bioactivity .
  • Example : Substituents at the thiazole 5-position (e.g., nitro groups) enhance antimicrobial activity by increasing electrophilicity, as shown in derivatives with MICs ≤8 µg/mL against S. aureus .

Q. How does steric hindrance from the methyl group in the propenamide moiety affect conformational stability?

  • Dynamic NMR : Variable-temperature ¹H NMR in DMSO-d₆ reveals restricted rotation around the amide bond, with coalescence temperatures >100°C indicating high energy barriers .
  • DFT calculations : Geometry optimization at the B3LYP/6-31G* level shows a 15° dihedral angle between the thiazole and propenamide planes, minimizing steric clash .

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